ADP-glucose

描述

Chemical Structure and Biochemical Properties of Adenosine Diphosphate Glucose

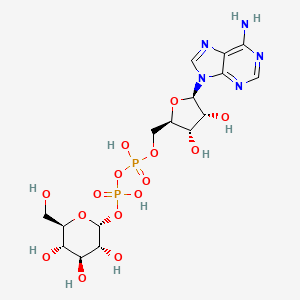

Adenosine diphosphate glucose exhibits a complex molecular architecture consisting of three primary structural components: an adenine base, a ribose sugar backbone, and a glucose moiety linked through two phosphate groups. The molecular formula of adenosine diphosphate glucose is C₁₆H₂₅N₅O₁₅P₂, with an average molecular weight of 589.3417 daltons and a monoisotopic mass of 589.082238179 daltons.

The chemical structure features a purine nucleotide sugar configuration where the adenine base attaches to the 1' carbon of the ribose moiety, while the diphosphate group connects to the 5' carbon of the ribose. The glucose unit is linked to the terminal phosphate through an alpha-1 glycosidic bond, creating the complete adenosine diphosphate glucose molecule. The International Union of Pure and Applied Chemistry nomenclature designates this compound as adenosine 5'-(trihydrogen diphosphate) P'-alpha-delta-glucopyranosyl ester.

Table 1: Physical and Chemical Properties of Adenosine Diphosphate Glucose

The stereochemical configuration of adenosine diphosphate glucose includes nine defined stereocenters, contributing to its specific biological activity. The compound exists as adenosine diphosphate alpha-delta-glucoside, indicating the alpha anomeric configuration of the glucose unit. This stereochemical specificity is crucial for recognition by enzymatic systems involved in polysaccharide synthesis.

Biochemical properties of adenosine diphosphate glucose include its function as a nucleotide-sugar oxoanion resulting from the deprotonation of both free hydroxyl groups of the diphosphate group. The compound serves as a human metabolite and plays roles in both plant and bacterial metabolic systems. Mass spectrometry analysis reveals characteristic fragmentation patterns, with major peaks at 590.09, 428.0426, and 428.0386 mass-to-charge ratios.

The collision cross section measurements provide insights into the molecular conformation of adenosine diphosphate glucose in gas phase conditions. Values range from 216.1 to 224.9 square angstroms depending on the ionization state and analytical conditions. These measurements are particularly valuable for analytical chemistry applications and structural biology studies.

Adenosine diphosphate glucose demonstrates stability under physiological conditions but can be hydrolyzed by specific enzymatic activities. The compound is susceptible to cleavage by adenosine diphosphate sugar pyrophosphatase, which catalyzes the hydrolytic breakdown to produce adenosine monophosphate and glucose-1-phosphate. This enzymatic sensitivity has been exploited in research applications to study the compound's metabolic roles.

Historical Overview of Adenosine Diphosphate Glucose Research

The discovery and characterization of adenosine diphosphate glucose represents a significant milestone in biochemical research, with initial identification occurring in soybean systems before expanding to various bacterial extracts and plant tissues. The enzymatic reaction for adenosine diphosphate glucose synthesis was first described in soybean and subsequently found in many bacterial and plant systems. This foundational work established the compound as a universal precursor for polysaccharide synthesis across diverse biological kingdoms.

Early research efforts focused on characterizing the enzymatic machinery responsible for adenosine diphosphate glucose synthesis and utilization. Scientists identified adenosine diphosphate glucose pyrophosphorylase as the key regulatory enzyme catalyzing the reaction: adenosine triphosphate plus glucose-1-phosphate yielding adenosine diphosphate glucose plus inorganic pyrophosphate. This discovery revealed the central importance of adenosine diphosphate glucose in cellular energy storage mechanisms.

Table 2: Historical Milestones in Adenosine Diphosphate Glucose Research

The development of analytical methods for adenosine diphosphate glucose detection and quantification has paralleled advances in biochemical understanding. Early radioactive assays using carbon-14 labeled glucose-1-phosphate provided the foundation for enzyme activity measurements. These methodologies enabled researchers to determine kinetic parameters and regulatory properties of adenosine diphosphate glucose pyrophosphorylase from various organisms.

Subsequent decades witnessed significant advances in understanding the allosteric regulation of adenosine diphosphate glucose synthesis. Research revealed that most adenosine diphosphate glucose pyrophosphorylases are allosterically regulated by intermediates of the major carbon assimilatory pathway in the respective organism. Based on specificity for activator and inhibitor molecules, classification of adenosine diphosphate glucose pyrophosphorylases has been expanded into nine distinctive classes.

The evolution of research techniques has enabled increasingly sophisticated analyses of adenosine diphosphate glucose function. Directed molecular evolution experiments have provided insights into the evolutionary relationships between bacterial and plant enzymes. These studies demonstrated that evolution of adenosine diphosphate glucose pyrophosphorylase, with regard to quaternary structure, allosteric effector selectivity, and effector sensitivity, can occur through introduction of few point mutations combined with low-level recombination.

Modern research has embraced transgenic approaches to understand adenosine diphosphate glucose metabolism in living systems. Transgenic potato plants expressing microbial enzymes have been used to investigate mechanisms controlling carbohydrate partitioning and allocation. These studies provided evidence that most adenosine diphosphate glucose linked to starch biosynthesis occurs in the cytosol, fundamentally changing understanding of plant carbohydrate metabolism.

Recent investigations have explored the role of adenosine diphosphate glucose in bacterial nutrient scavenging systems. Research has shown that Escherichia coli is capable of scavenging exogenous adenosine diphosphate glucose for use as a glycosyl donor in glycogen biosynthesis. This discovery revealed a cyclic adenosine monophosphate/cyclic adenosine monophosphate receptor protein-controlled mechanism for incorporating external adenosine diphosphate glucose, mediated by specific nucleoside transporters.

The historical progression of adenosine diphosphate glucose research reflects broader trends in biochemical methodology, from initial enzymatic characterization to modern molecular and systems biology approaches. Contemporary research continues to reveal new aspects of adenosine diphosphate glucose function, including post-translational modifications of associated enzymes and subcellular localization patterns in different plant tissues. These ongoing investigations promise to further enhance understanding of this fundamental metabolite's roles in cellular energy storage and metabolic regulation.

属性

CAS 编号 |

2140-58-1 |

|---|---|

分子式 |

C16H25N5O15P2 |

分子量 |

589.3 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12-,15-,16-/m1/s1 |

InChI 键 |

WFPZSXYXPSUOPY-ROYWQJLOSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

其他CAS编号 |

2140-58-1 |

物理描述 |

Solid |

同义词 |

Adenosine Diphosphate Glucose Adenosine Diphosphoglucose Adenosine Pyrophosphateglucose ADP Glucose ADPG Diphosphate Glucose, Adenosine Diphosphoglucose, Adenosine Glucose, Adenosine Diphosphate Glucose, ADP Pyrophosphateglucose, Adenosine |

产品来源 |

United States |

准备方法

This compound Pyrophosphorylase: Catalytic Mechanism and Structural Insights

This compound pyrophosphorylase (ADPGlc PPase; EC 2.7.7.27) catalyzes the reversible reaction:

The enzyme’s quaternary structure varies between organisms: bacterial enzymes are homotetramers, while plant variants are heterotetramers composed of catalytic and regulatory subunits. Structural studies of Agrobacterium tumefaciens ADPGlc PPase revealed a two-domain architecture: an N-terminal αβα sandwich for substrate binding and a C-terminal parallel β-helix for allosteric regulation. Critical residues, including Gly20, Gly21, and Gly23, stabilize the ATP-binding pocket, while Glu197 and Lys198 coordinate the glucose moiety of this compound.

Bacterial Enzymatic Synthesis Using Arthrobacter simplex

Arthrobacter simplex IFO 12069 emerged as a high-yield source of ADPGlc PPase, with cell-free extracts achieving this compound synthesis rates of 12.8 µmol/min/mg protein. The protocol involves:

-

Cell Culture : Aerobic growth in nutrient broth at 30°C, harvesting cells in late logarithmic phase.

-

Enzyme Extraction : Ammonium sulfate precipitation (30–50% saturation) to isolate active ADPGlc PPase.

-

Reaction Conditions :

-

Substrates: 10 mM ATP, 20 mM glucose-1-phosphate (Glc-1-P)

-

Cofactors: 5 mM Mg²⁺, pH 8.0 (Tris-HCl buffer)

-

Temperature: 37°C, 2-hour incubation

-

-

Purification : Ion-exchange chromatography (DEAE-Sephadex A-25) eluted with 0.3 M KCl, yielding 85% pure this compound.

Table 1: Optimized Parameters for this compound Synthesis in A. simplex

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 8.0 | Maximal activity |

| [Mg²⁺] | 5 mM | Essential for catalysis |

| [ATP] | 10 mM | Saturation kinetics |

| [Glc-1-P] | 20 mM | Substrate excess |

| Temperature | 37°C | Thermal stability |

Plant-Based Enzymatic Approaches

In photosynthetic tissues, ADPGlc PPase is activated by 3-phosphoglycerate (3-PGA) and inhibited by inorganic phosphate (P). Potato tuber ADPGlc PPase, a heterotetrameric enzyme, requires 3-PGA (5 mM) for 90% activation, enabling this compound synthesis at 8.4 µmol/min/mg protein. Unlike bacterial systems, plant enzymes exhibit redox sensitivity, with cysteines at positions 12 and 81 modulating activity under oxidative stress.

Chemoenzymatic and Synthetic Strategies

Substrate-Coupled Regeneration Systems

To circumvent ATP costs, ATP regeneration systems using polyphosphate kinases or acetyl kinase have been explored. For example, coupling this compound synthesis with polyphosphate-driven ATP regeneration reduced cofactor costs by 70% in Escherichia coli lysates.

Chemical Synthesis Challenges

Chemical synthesis of this compound via phosphoramidite chemistry faces hurdles:

-

Low yields (<15%) due to stereochemical complexity at the anomeric carbon.

-

Labor-intensive protection/deprotection steps for ribose and glucose moieties.

Enzymatic methods remain superior, with bacterial systems achieving >90% conversion efficiency.

Large-Scale Production and Downstream Processing

Fermentation Optimization

Industrial-scale this compound production employs recombinant E. coli strains overexpressing ADPGlc PPase. Key parameters include:

-

Induction : 0.1 mM IPTG at OD = 0.6.

-

Harvest : 4 hours post-induction, yielding 2.8 g/L enzyme.

-

Substrate Feed : Continuous glucose-1-phosphate feeding to maintain 15 mM concentration.

Purification Techniques

This compound purification employs tandem chromatography:

-

Anion Exchange : Q-Sepharose FF, eluted with 0.1–0.5 M NaCl gradient.

-

Hydrophobic Interaction : Phenyl-Sepharose, 1.5 M (NH)SO.

-

Gel Filtration : Sephadex G-25 for desalting.

Table 2: Purification Yield from A. simplex Extracts

| Step | Total Protein (mg) | Activity (U/mg) | Purification (fold) |

|---|---|---|---|

| Crude Extract | 320 | 4.2 | 1 |

| (NH)SO | 98 | 12.8 | 3.0 |

| DEAE-Sephadex | 24 | 38.5 | 9.2 |

Analytical Validation and Quality Control

Chromatographic Methods

Enzymatic Assays

Pyrophosphate release is quantified via coupled reaction with inorganic pyrophosphatase and malachite green, detecting phosphate at 620 nm.

Industrial Applications and Economic Considerations

化学反应分析

反应类型

腺苷-5'-单磷酸葡萄糖基-单磷酸酯会经历几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将化合物转化为还原形式。

取代: 在特定条件下,酯基可以被其他官能团取代。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应通常需要受控的温度和 pH 值才能有效进行。

主要产物

科学研究应用

Biochemical Role in Polysaccharide Synthesis

ADP-glucose is synthesized from glucose-1-phosphate and ATP through the action of this compound pyrophosphorylase (ADP-Glc PPase). This enzyme catalyzes a key regulatory step in the synthesis of glycogen and starch. The reaction can be summarized as follows:The production of this compound leads to the synthesis of linear α-1,4 glucan molecules by glycogen synthase, which are subsequently branched by branching enzymes .

Regulatory Mechanisms

ADP-Glc PPase activity is regulated by various metabolites, reflecting the organism's metabolic state. For instance, in Escherichia coli, this enzyme is activated by fructose 1,6-bisphosphate and inhibited by AMP, linking its activity to glycolytic flux . In plants, the enzyme's activity can be influenced by environmental factors such as light and nutrient availability, which are critical during seed maturation and starch accumulation .

Applications in Agriculture

Starch Biosynthesis : Understanding the regulation of this compound synthesis has significant implications for agricultural practices aimed at enhancing crop yield and quality. Genetic engineering approaches that manipulate ADP-Glc PPase expression can lead to increased starch accumulation in crops like rice and maize. Studies have shown that overexpressing ADP-Glc PPase can enhance starch content under various growth conditions .

Drought Resistance : Research indicates that manipulating this compound levels may improve plant resilience to drought stress. Increased starch reserves can provide energy during periods of water scarcity, thereby enhancing plant survival .

Biotechnology Applications

Biofuel Production : The role of this compound in polysaccharide synthesis is being explored for biofuel production. By engineering microbial strains to optimize this compound metabolism, researchers aim to enhance the conversion efficiency of biomass into fermentable sugars, which can subsequently be converted into ethanol or other biofuels .

Synthetic Biology : In synthetic biology, this compound serves as a building block for creating novel polysaccharides with specific properties. This has potential applications in developing biodegradable materials and pharmaceuticals .

Medical Implications

Metabolic Disorders : Dysregulation of this compound metabolism has been linked to various metabolic disorders. Understanding its role in cellular energy metabolism can provide insights into conditions such as diabetes and obesity. For instance, studies on ADP-dependent glucokinase suggest that it plays a role in regulating glucose metabolism within cells, impacting insulin sensitivity and overall metabolic health .

Drug Development : The pharmacological properties of carbohydrates derived from this compound are being investigated for their potential therapeutic applications. Carbohydrate-based drugs are being developed to target specific diseases, including cancer and infectious diseases .

Case Studies

作用机制

腺苷-5'-单磷酸葡萄糖基-单磷酸酯的作用机制与其作为糖基供体的作用有关。它参与糖基化反应,将葡萄糖基转移到受体分子上。该过程对于糖原和支链淀粉的形成至关重要。 分子靶标包括参与糖基化途径的酶,如糖基转移酶 .

相似化合物的比较

Comparative Analysis with UDP-Glucose

UDP-glucose (uridine diphosphate glucose) is a structurally analogous nucleotide sugar but serves distinct biological roles:

Enzyme Activity and Regulation

Comparative Analysis with GDP-Glucose and CDP-Glucose

GDP-glucose (guanosine diphosphate glucose) and CDP-glucose (cytidine diphosphate glucose) are less common but participate in niche pathways:

| Compound | Biological Role | Regulatory Features | Organisms |

|---|---|---|---|

| GDP-glucose | Synthesis of bacterial exopolysaccharides | Not well-characterized | Sinorhizobium spp. |

| CDP-glucose | Lipid-linked oligosaccharide biosynthesis | Substrate-limited synthesis | Eukaryotes |

Key Contrasts :

- No allosteric regulation has been reported for GDP- or CDP-glucose systems, unlike the highly regulated this compound pathway .

Structural and Kinetic Comparisons

Structural Insights

- The glucose moiety in this compound adopts a displaced ring conformation (1.6 Å shift at C1) compared to NDP-glucose analogs (e.g., UDP-glucose) to accommodate the covalent bond with phosphate .

- This structural adaptation allows specific interactions with starch/glycogen synthases, preventing cross-reactivity with UDP-glucose-dependent enzymes .

Kinetic Parameters

Notable Contrast:

- Bacterial AGPase (e.g., E. coli) exhibits higher sensitivity to activators (e.g., 10-fold lower fructose-1,6-bisphosphate requirement) compared to plant isoforms, aligning with their rapid glycogen turnover .

Regulatory Mechanisms Across Organisms

Plants

- AGPase activation by 3-PGA/Pi ratio ensures starch synthesis correlates with photosynthetic output .

- Example: In maize endosperm, starch accumulation increases 200–300-fold despite only 40–100-fold rises in AGPase activity, underscoring metabolic flux control .

Bacteria

- E. coli AGPase mutants with enhanced activator affinity (e.g., fructose-1,6-bisphosphate) exhibit glycogen overproduction, validating allostery as a key regulatory node .

Mammals

生物活性

ADP-glucose (ADP-Glc) is a crucial nucleotide sugar that plays a significant role in the biosynthesis of polysaccharides, particularly glycogen in bacteria and starch in plants. Its biological activity is primarily mediated through the enzyme this compound pyrophosphorylase (AGPase), which catalyzes the conversion of ATP and glucose-1-phosphate into this compound and inorganic pyrophosphate. This article explores the biological activity of this compound, its regulatory mechanisms, and its implications in various organisms.

This compound serves as a glucosyl donor in the elongation of α-1,4-glucosidic chains during glycogen and starch synthesis. The reaction catalyzed by AGPase is pivotal for the regulation of carbon storage pathways. The overall reaction can be summarized as follows:

This reaction is facilitated by divalent metal ions, typically magnesium, which are essential for enzymatic activity. The hydrolysis of inorganic pyrophosphate by pyrophosphatase helps drive the reaction towards this compound production, making it effectively irreversible in vivo .

Regulatory Mechanisms

AGPase activity is subject to allosteric regulation by various metabolites that reflect the cell's energy status. Key activators include:

- Fructose 6-phosphate

- Fructose 1,6-bisphosphate

- Pyruvate

Conversely, inhibitors such as AMP and ADP signal low energy states, reducing AGPase activity . This regulatory mechanism ensures that polysaccharide synthesis occurs when cellular energy and carbon levels are sufficient.

Table 1: Allosteric Regulators of AGPase

| Regulator Type | Compound | Effect on AGPase |

|---|---|---|

| Activator | Fructose 6-phosphate | Activation |

| Activator | Fructose 1,6-bisphosphate | Activation |

| Inhibitor | AMP | Inhibition |

| Inhibitor | ADP | Inhibition |

Biological Significance

This compound is not only vital for energy storage but also plays a role in plant development and response to environmental changes. In plants, particularly in graminaceous species, high levels of this compound correlate with starch accumulation during seed development . The balance between this compound and other nucleotide sugars like UDP-glucose is crucial for maintaining metabolic homeostasis.

Case Studies

- Cyanobacteria Regulation : Research on cyanobacteria has demonstrated that AGPase exhibits ultrasensitive behavior in response to small changes in activator concentrations. This sensitivity allows for fine-tuned regulation of glycogen biosynthesis under varying environmental conditions .

- Starch Deficiency Mutants : Studies involving starch-deficient mutants have shown that alterations in AGPase regulation can lead to significant changes in starch accumulation, highlighting the enzyme's role as a critical control point in carbohydrate metabolism .

- Higher Plants : Investigations into developing endosperms of graminaceous plants revealed that this compound levels were significantly higher compared to other tissues, indicating its central role in starch biosynthesis during seed maturation .

常见问题

Q. How can conflicting findings on AGPase regulation by redox signaling be reconciled?

- Methodological Answer : Redox regulation varies by isoform and species. For example, potato tuber AGPase is activated by thioredoxin-mediated reduction, while maize endosperm isoforms are insensitive. Use in vitro redox treatments (e.g., dithiothreitol) with recombinant enzymes and compare cysteine residue conservation across species. In vivo validation requires redox-sensitive GFP probes in specific subcellular compartments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。